2-(3-Oxomorpholino)acetonitrile
Description
2-(3-Oxomorpholino)acetonitrile is a nitrile-containing compound featuring a 3-oxomorpholino moiety, a six-membered ring containing both oxygen and nitrogen atoms. The 3-oxomorpholino group is prized for its ability to modulate electronic properties and enhance binding interactions in bioactive molecules, as seen in intermediates for M2-29V analogs in medicinal chemistry .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(3-oxomorpholin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H8N2O2/c7-1-2-8-3-4-10-5-6(8)9/h2-5H2 |
InChI Key |
YPPJUMZSEMVHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetonitrile, 3-oxo- can be achieved through several methods. One common approach involves the reaction of morpholine with acetonitrile in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as ethanol or dimethylformamide. The reaction can be represented as follows:
[ \text{Morpholine} + \text{Acetonitrile} \rightarrow \text{4-Morpholineacetonitrile, 3-oxo-} ]
Industrial Production Methods
Industrial production of 4-Morpholineacetonitrile, 3-oxo- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetonitrile, 3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Morpholineacetonitrile, 3-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Morpholineacetonitrile, 3-oxo- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Compounds
*HOMO-LUMO data from DFT calculations in .
Key Observations :
- 3-Oxomorpholino Derivatives: The 3-oxomorpholino group introduces a polar, heterocyclic structure, enhancing solubility in acetonitrile and participation in catalytic reactions (e.g., Cu(CF3SO3)2-mediated C–C bond cleavage) .
- Chromene Derivatives: The planar chromene ring in methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile allows for extended conjugation, differing from the non-aromatic morpholino ring. DFT studies show HOMO-LUMO gaps (~4.4 eV) indicative of moderate reactivity .
Key Observations :
- Low Yields in Morpholino Derivatives: The synthesis of 3-oxomorpholino compounds (e.g., 29c, 28c) via Cu(CF3SO3)2 catalysis yields ≤14%, suggesting challenges in ring formation or stability .
- Solvent Role : Acetonitrile is a common solvent in these reactions, likely due to its polarity and compatibility with nitrile-containing intermediates .
- Chromene Derivatives: Higher yields reported for chromene-acetonitriles may stem from straightforward rearrangement reactions compared to the multi-step synthesis of morpholino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
